

A Comparative Toxicological Assessment: 2-Ethylhexyl 3,5,5-trimethylhexanoate vs. Phthalate Esters

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Compound of Interest

Compound Name: 2-Ethylhexyl 3,5,5-trimethylhexanoate

Cat. No.: B1595931

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of **2-Ethylhexyl 3,5,5-trimethylhexanoate**, a non-phthalate plasticizer, and commonly used phthalate esters such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). The following sections present available data on their toxicity profiles, detail experimental methodologies from key studies, and visualize relevant biological pathways and workflows.

Executive Summary

Phthalate esters, particularly DEHP and DBP, have been subject to extensive toxicological research, revealing concerns regarding their endocrine-disrupting properties and reproductive toxicity. In contrast, **2-Ethylhexyl 3,5,5-trimethylhexanoate** is a substance with a less extensive public toxicological database. Available information, often derived from read-across approaches with structurally similar compounds, suggests a lower toxicity profile, particularly concerning endocrine disruption. This guide aims to consolidate and present the existing data to facilitate an informed comparison.

Data Presentation: Comparative Toxicity Data

The following tables summarize key quantitative toxicity data for **2-Ethylhexyl 3,5,5-trimethylhexanoate** and representative phthalate esters. It is important to note that the data for **2-Ethylhexyl 3,5,5-trimethylhexanoate** is limited and, in some cases, based on read-across from similar molecules.

Table 1: Acute and Repeated Dose Toxicity

Compound	Test Organism	Route of Exposure	Toxicity Endpoint	Value	Reference
2-Ethylhexyl 3,5,5-trimethylhexanoate	Rat	Oral	LD50	> 2000 mg/kg bw	[1]
Rabbit	Dermal	LD50	> 2000 mg/kg bw	[1]	
Rat (read-across from Ethyl 2-methylbutyrate)	Oral (28-day)	NOAEL	1000 mg/kg bw/day	[2]	
Di(2-ethylhexyl) phthalate (DEHP)	Rat	Oral	LD50	~25,000 mg/kg bw	[3]
Rat	Oral (13-week)	NOAEL	3.7 mg/kg bw/day	[4]	
Dibutyl phthalate (DBP)	Rat	Oral	LD50	~8000 mg/kg bw	[5]
Rat	Oral (28-day)	NOAEL	50 mg/kg bw/day		

Table 2: Developmental and Reproductive Toxicity

Compound	Test Organism	Toxicity Endpoint	Key Findings	NOAEL/LOAEL	Reference
2-Ethylhexyl 3,5,5-trimethylhexanoate (via hydrolysis to 2-Ethylhexanoic acid)	Rat	Developmental Toxicity	Skeletal variations, malformations, reduced fetal body weight	LOAEL: 100 mg/kg bw/day	
Rat (read-across from Ethyl 2-methylbutyrate)	Reproductive Toxicity	No adverse effects on fertility or offspring development	NOAEL: 1000 mg/kg bw/day	[2]	
Di(2-ethylhexyl) phthalate (DEHP)	Rat	Developmental Toxicity	Testicular atrophy, decreased anogenital distance in male offspring	NOAEL: 4.8 mg/kg bw/day	[6]
Rat	Reproductive Toxicity	Reduced fertility and litter size	LOAEL: 41 mg/kg bw/day		
Dibutyl phthalate (DBP)	Rat	Developmental Toxicity	Increased incidence of fetal malformations	LOAEL: 50 mg/kg bw/day	
Rat	Reproductive Toxicity	Reduced sperm production,	NOAEL: 50 mg/kg bw/day		

testicular
atrophy

Table 3: In Vitro Endocrine Disruption Potential

Compound	Assay	Endpoint	Result	Reference
2-Ethylhexyl 3,5,5-trimethylhexanoate (inferred from similar non-phthalates)	Estrogen Receptor (ER) Transactivation Assay	Agonist/Antagonist Activity	Likely Negative	[7][8]
Androgen Receptor (AR) Transactivation Assay	Agonist/Antagonist Activity	Likely Negative	[7][8]	
H295R Steroidogenesis Assay	Effects on Hormone Synthesis	Potential for effects on estradiol synthesis	[7][8]	
Di(2-ethylhexyl) phthalate (DEHP)	Estrogen Receptor (ER) Transactivation Assay	Agonist Activity	Weakly Positive	[7][8]
Androgen Receptor (AR) Transactivation Assay	Antagonist Activity	Positive		
H295R Steroidogenesis Assay	Effects on Hormone Synthesis	Increased estradiol production	[7][8]	
Dibutyl phthalate (DBP)	Estrogen Receptor (ER) Transactivation Assay	Agonist Activity	Weakly Positive	[5]
Androgen Receptor (AR)	Antagonist Activity	Positive		

Transactivation Assay

H295R	Effects on	Altered steroid
Steroidogenesis	Hormone	hormone levels
Assay	Synthesis	

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below.

In Vivo Oral Toxicity Study (Based on OECD Guideline 407)

- Test Species: Sprague-Dawley rats.
- Administration: The test substance is administered daily by oral gavage for 28 days.
- Dose Groups: A control group (vehicle only) and at least three dose levels of the test substance.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
- Histopathology: A full necropsy is performed on all animals. Organs are weighed, and tissues are preserved for microscopic examination.
- Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined based on the highest dose at which no statistically significant adverse effects are observed.

In Vitro Estrogen Receptor (ER) Transactivation Assay (Based on OECD Guideline 455)

- Cell Line: A suitable mammalian cell line (e.g., MCF-7) stably transfected with a human estrogen receptor and a reporter gene (e.g., luciferase).
- Procedure:
 - Cells are seeded in multi-well plates and allowed to attach.
 - Cells are then exposed to a range of concentrations of the test substance, a positive control (e.g., 17 β -estradiol), and a vehicle control.
 - For antagonist testing, cells are co-exposed to the test substance and a fixed concentration of 17 β -estradiol.
 - After a defined incubation period, cell viability is assessed, and the reporter gene activity (e.g., luminescence) is measured.
- Endpoint: A significant increase in reporter gene activity compared to the vehicle control indicates estrogenic agonistic activity. A significant decrease in 17 β -estradiol-induced reporter gene activity indicates estrogenic antagonistic activity.

H295R Steroidogenesis Assay (Based on OECD Guideline 456)

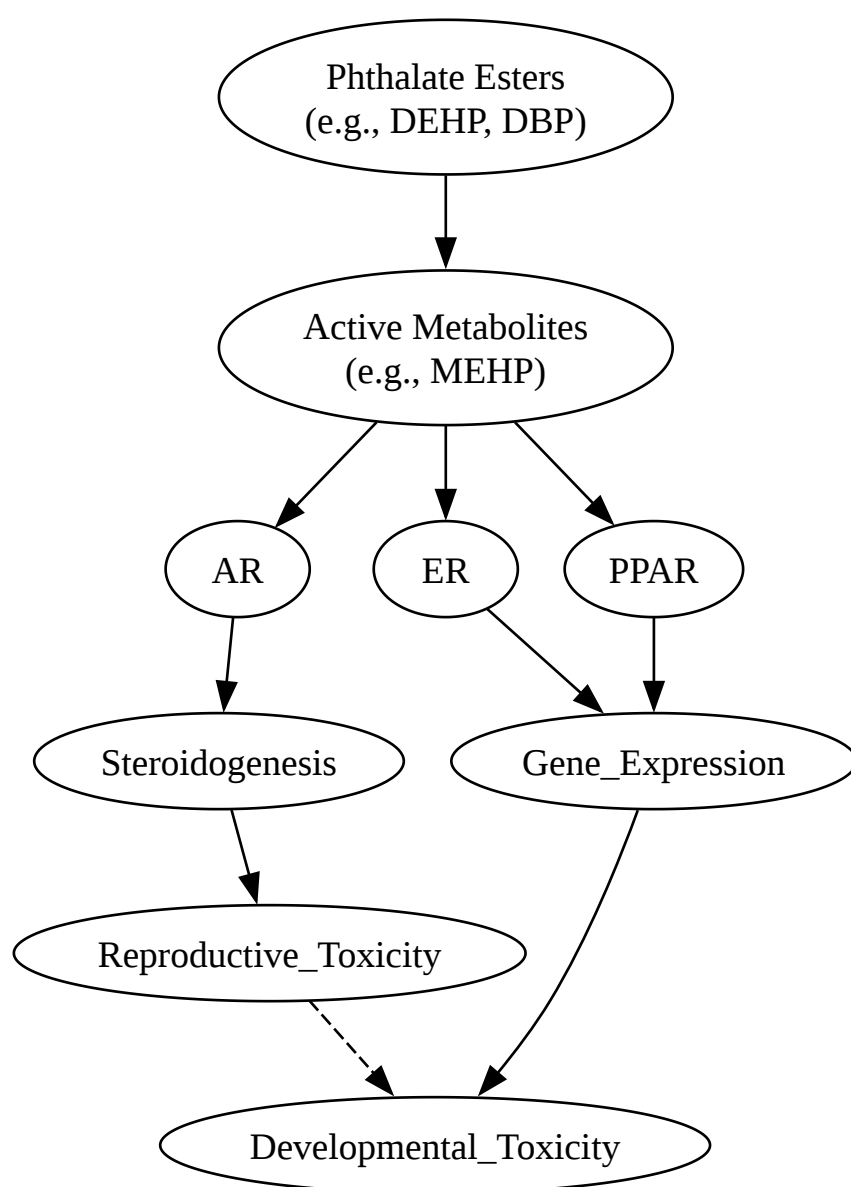
- Cell Line: Human adrenal cortical carcinoma cell line (H295R), which expresses all the key enzymes for steroidogenesis.
- Procedure:
 - H295R cells are cultured in multi-well plates.
 - Cells are exposed to various concentrations of the test substance, a positive control (e.g., forskolin to stimulate steroidogenesis, prochloraz to inhibit), and a solvent control for 48 hours.
 - After exposure, the culture medium is collected for hormone analysis (e.g., testosterone and estradiol) using methods like ELISA or LC-MS/MS.

- Cell viability is determined to assess cytotoxicity.
- Endpoint: A statistically significant change in the production of testosterone and/or estradiol compared to the solvent control indicates an effect on steroidogenesis.[9][10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

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Conclusion

The available toxicological data suggests that **2-Ethylhexyl 3,5,5-trimethylhexanoate** likely possesses a more favorable toxicity profile compared to extensively studied phthalate esters like DEHP and DBP, particularly concerning endocrine disruption and reproductive toxicity. However, it is crucial to acknowledge the limitations of the current dataset for **2-Ethylhexyl 3,5,5-trimethylhexanoate**, which relies heavily on read-across from structurally similar compounds. Direct, comprehensive comparative studies are needed to definitively establish its safety profile relative to phthalates. Researchers and drug development professionals should consider these data gaps when evaluating the suitability of **2-Ethylhexyl 3,5,5-trimethylhexanoate** as an alternative plasticizer in sensitive applications.

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